molecular formula C22H16BrClN4OS B12038292 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B12038292
M. Wt: 499.8 g/mol
InChI Key: UPEROEVJXJQWAZ-UHFFFAOYSA-N
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Description

2-((5-(4-BR-PHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-BR-PHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps The starting materials are usually commercially available or can be synthesized using standard organic chemistry techniques

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-BR-PHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-BR-PHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(4-BR-PHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, and the presence of the bromophenyl and chlorophenyl groups can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-((5-(4-BR-PHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-CHLOROPHENYL)ACETAMIDE has a unique combination of functional groups that can confer distinct biological activities. The presence of both bromophenyl and chlorophenyl groups, along with the triazole ring, can result in unique binding properties and potential therapeutic effects.

Properties

Molecular Formula

C22H16BrClN4OS

Molecular Weight

499.8 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H16BrClN4OS/c23-16-8-6-15(7-9-16)21-26-27-22(28(21)19-4-2-1-3-5-19)30-14-20(29)25-18-12-10-17(24)11-13-18/h1-13H,14H2,(H,25,29)

InChI Key

UPEROEVJXJQWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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